molecular formula C9H7BrF2O3 B1371039 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde CAS No. 929341-47-9

3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde

Cat. No.: B1371039
CAS No.: 929341-47-9
M. Wt: 281.05 g/mol
InChI Key: DBLMNXFWBPADLZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde: is an organic compound with the molecular formula C9H7BrF2O3 It is a derivative of benzaldehyde, featuring bromine, difluoromethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde typically involves the bromination of 4-(difluoromethoxy)-5-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Bromo-4-(difluoromethoxy)-5-methoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.

Major Products:

    Oxidation: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of brominated and fluorinated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, the bromine and difluoromethoxy groups can influence the reactivity and selectivity of the compound. The aldehyde group can participate in various nucleophilic addition and condensation reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 3-Bromo-4-(difluoromethoxy)benzoic acid
  • 3-Bromo-4-(difluoromethoxy)benzyl alcohol
  • 3-Bromo-4-(difluoromethoxy)benzenethiol

Uniqueness: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLMNXFWBPADLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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